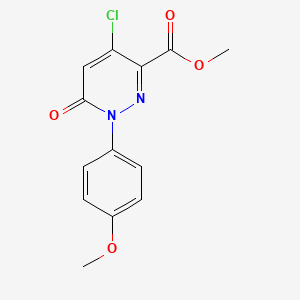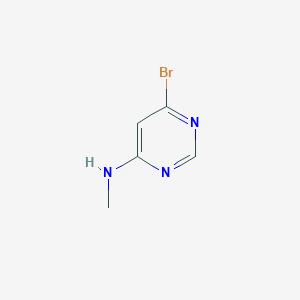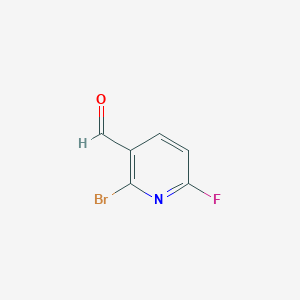![molecular formula C10H15NO4 B2769636 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1393477-05-8](/img/structure/B2769636.png)
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is an organic compound with the CAS Number: 1393477-05-8 . It has a molecular weight of 213.23 . The compound is stored at room temperature and is available in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate . The InChI Code is 1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is stored at room temperature . It is available in the form of an oil .科学的研究の応用
Synthesis and Derivatives
- Synthesis Techniques: The synthesis of analogues of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a key area of research. For example, a study explored the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid from dimethyl-meso-2,5-dibromohexanedioate (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Applications in Drug Design
- Building Blocks for Drug Discovery: Substituted 3-azabicyclo[3.2.0]heptanes, structurally related to 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, have been identified as promising building blocks for drug discovery. A rapid synthesis method using common chemicals was developed, emphasizing its potential in pharmaceutical research (Denisenko et al., 2017).
Chemical Reactions and Transformations
- Cycloaddition Reactions: The compound and its derivatives have been studied in various chemical reactions. For instance, cycloaddition of certain mesoionic compounds with dimethyl 7-tosyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate leads to aromatic heterocycles, highlighting its reactivity and potential for creating complex molecules (Matsukubo & Kato, 1976).
Structural Analysis and Characterization
- X-ray Structural Investigation: Novel azabicyclic systems containing aziridine rings, related to the structure of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, have been synthesized and analyzed using x-ray structure analysis. This provides insights into the structural aspects of these compounds (Mishniev et al., 1986).
Electrophilic Reactions
- Chalcogenation Reactions: Electrophilic chalcogenation (sulfenylation and selenenylation) reactions of 7-azabicyclo[2.2.1]heptadiene derivatives, similar to 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, have been examined. These studies demonstrate the compound's reactivity in forming 1,2-addition products (Gavrilova et al., 2017).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate are currently unknown. This compound is a derivative of 7-oxanorbornanes , which are known to have interesting biological activity . .
Mode of Action
The mode of action of 2,3-Dimethyl 7-azabicyclo[22It’s possible that it may interact with its targets in a similar manner to other 7-oxanorbornane derivatives
Biochemical Pathways
The biochemical pathways affected by 2,3-Dimethyl 7-azabicyclo[22As a derivative of 7-oxanorbornanes
Result of Action
The molecular and cellular effects of 2,3-Dimethyl 7-azabicyclo[22Given its structural similarity to 7-oxanorbornanes
特性
IUPAC Name |
dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVPBIOZQSLXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)OC)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)

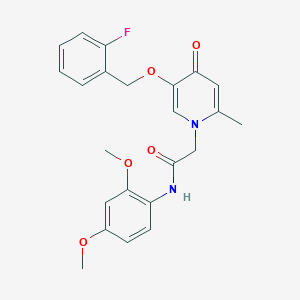
![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)
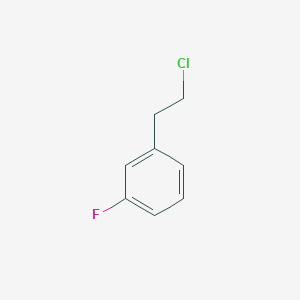

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)
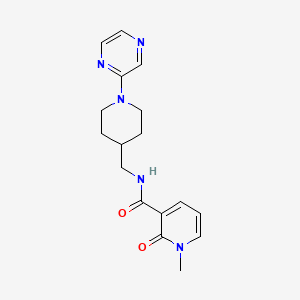

![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2769569.png)
![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)
